molecular formula C21H16ClNO6 B12463820 4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate

4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate

Cat. No.: B12463820
M. Wt: 413.8 g/mol
InChI Key: QPMCNTQHXNFMSX-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of nitro, chloro, and methoxy functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate typically involves the esterification of 4-nitrophenol with 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, solvents like ethanol or methanol.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 4-Aminophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoic acid and 4-nitrophenol.

Scientific Research Applications

4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays to study enzyme kinetics and inhibition.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester bond can be hydrolyzed by esterases, releasing the active components that exert their effects on molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A simpler compound with a nitro group attached to a phenol ring.

    4-Chlorophenyl 4-nitrophenylmethanone: Contains similar functional groups but differs in the overall structure.

    4-Chlorophenyl 4-hydroxyphenylmethanone: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate is unique due to the combination of nitro, chloro, and methoxy groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C21H16ClNO6

Molecular Weight

413.8 g/mol

IUPAC Name

(4-nitrophenyl) 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate

InChI

InChI=1S/C21H16ClNO6/c1-27-20-12-15(21(24)29-18-9-7-17(8-10-18)23(25)26)4-11-19(20)28-13-14-2-5-16(22)6-3-14/h2-12H,13H2,1H3

InChI Key

QPMCNTQHXNFMSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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